molecular formula C8H9NO3 B088349 2,4-Dimethyl-6-nitrophenol CAS No. 14452-34-7

2,4-Dimethyl-6-nitrophenol

Cat. No.: B088349
CAS No.: 14452-34-7
M. Wt: 167.16 g/mol
InChI Key: KJRCHILWKQLEBC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitrophenol is a nitroaromatic compound of significant interest in scientific research, primarily serving as a key intermediate and model compound in various fields. In industrial and environmental chemistry, it is used in studies focused on the biodegradation of nitroaromatic compounds, which are known for their environmental persistence and are listed as priority pollutants by the U.S. Environmental Protection Agency . Researchers utilize this compound to investigate microbial degradation pathways and develop bioremediation strategies for contaminated sites. Within the pharmaceutical and agrochemical sectors, this compound acts as a versatile synthetic building block . Its structural features make it a valuable precursor in the development of more complex molecules, including potential active pharmaceutical ingredients (APIs) and agrochemicals such as pesticides and herbicides . Furthermore, its properties make it a compound of interest in materials science for the synthesis of dyes, polymers, and other specialty chemicals . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-6-nitrophenol
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InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCHILWKQLEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065771
Record name Phenol, 2,4-dimethyl-6-nitro-
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Molecular Weight

167.16 g/mol
Source PubChem
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CAS No.

14452-34-7
Record name 2,4-Dimethyl-6-nitrophenol
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Record name 6-Nitro-2,4-xylenol
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Record name Phenol, 2,4-dimethyl-6-nitro-
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Record name Phenol, 2,4-dimethyl-6-nitro-
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Record name 6-nitro-2,4-xylenol
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Record name 6-NITRO-2,4-XYLENOL
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Theoretical and Computational Investigations of 2,4 Dimethyl 6 Nitrophenol

Quantum-Chemical Studies of 2,4-Dimethyl-6-nitrophenol

Quantum-chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems like this compound. These computational approaches allow for the detailed analysis of the molecule's electronic structure and the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties of this compound

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. aip.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. aip.org For nitrophenol derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. aip.orgresearchgate.netaip.org These calculations are instrumental in understanding the influence of the methyl and nitro substituent groups on the phenolic ring. The nitro group, being a strong electron-withdrawing group, and the methyl groups, being electron-donating, create a complex electronic environment within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory that help in understanding the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. thaiscience.inforesearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. thaiscience.info The energies of the HOMO and LUMO are also used to calculate important quantum chemical parameters such as ionization potential, electron affinity, chemical potential, hardness, and softness of the molecule. thaiscience.info For aromatic compounds like nitrophenols, the HOMO and LUMO are typically π-orbitals. The electronic transitions, such as those observed in UV-Vis spectroscopy, are often characterized by the promotion of an electron from the HOMO to the LUMO. thaiscience.inforesearchgate.net

Table 1: Conceptual Data for HOMO-LUMO Analysis of this compound

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ΔE = ELUMO - EHOMO

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

For a molecule like this compound, the MEP would reveal the influence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. It is expected that the region around the oxygen atoms of the nitro group and the hydroxyl group would exhibit a negative electrostatic potential, making them potential sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would likely show a positive potential.

Studies on similar molecules, such as m-nitrophenol, have successfully used MEP analysis to understand intermolecular and intramolecular interactions. nih.gov The MEP analysis for this compound would provide crucial information about its chemical reactivity and intermolecular interactions.

Spectroscopic Predictions and Correlations for this compound

Computational methods are extensively used to predict and interpret the spectroscopic features of molecules. By calculating theoretical spectra and comparing them with experimental data, a more detailed and accurate assignment of the spectral bands can be achieved.

Theoretical calculations of vibrational spectra, specifically Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are performed to understand the vibrational modes of a molecule. These calculations are typically carried out using DFT methods, which can predict the frequencies and intensities of the vibrational bands. researchgate.netresearchgate.net The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental data. aip.orgaip.org

For this compound, a complete vibrational analysis would involve the assignment of each vibrational mode to specific molecular motions, such as the stretching and bending of C-H, O-H, C=C, C-N, and N=O bonds, as well as the vibrations of the benzene (B151609) ring. While specific theoretical vibrational spectra for this compound are not available in the searched results, studies on the closely related molecules 2,6-dimethyl-4-nitrophenol (B181267) and 2,4-dichloro-6-nitrophenol (B1219690) have demonstrated the utility of DFT calculations in assigning their vibrational spectra. researchgate.netaip.orgresearchgate.net These studies provide a framework for how a similar analysis would be conducted for this compound.

Table 2: Conceptual FT-IR and FT-Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm-1)
O-H stretching3200-3600
C-H stretching (aromatic)3000-3100
C-H stretching (methyl)2850-3000
C=C stretching (aromatic)1400-1600
NO2 asymmetric stretching1500-1570
NO2 symmetric stretching1300-1370
C-O stretching1150-1250
C-N stretching800-900

Note: These are general expected ranges. Precise theoretical and experimental values are needed for a detailed analysis.

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. bohrium.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the absorption bands in the experimental spectrum.

For this compound, TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. These transitions are influenced by the substituent groups on the benzene ring. An experimental UV-Vis spectrum of this compound has been reported, showing its absorption properties. jaas.ac.cn A theoretical prediction would allow for a deeper understanding of the nature of these electronic transitions. While a specific TD-DFT study for this molecule was not found in the search results, the methodology is well-established for similar compounds. bohrium.com

Non-Covalent Interaction (NCI) Analysis in this compound Systems

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.gov NCI analysis, a technique based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govyoutube.com

In the case of this compound, several types of non-covalent interactions are expected to play a significant role in its behavior. The molecule possesses a hydroxyl group (-OH) and a nitro group (-NO2), both of which are capable of acting as hydrogen bond donors and acceptors. The presence of the intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the ortho-nitro group is a key feature that influences its conformation and physicochemical properties.

NCI plot analysis is a common method for visualizing these interactions. It typically generates a 3D representation of the molecule with colored surfaces indicating the type and strength of the interactions.

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. For this compound, a prominent blue surface would be expected between the hydroxyl hydrogen and the nitro group oxygen, confirming the intramolecular hydrogen bond.

Green surfaces represent weaker van der Waals interactions, which would be prevalent across the aromatic ring and the methyl groups. youtube.com

Red surfaces signify steric clashes or repulsive interactions, which can occur between bulky groups in close proximity. youtube.com In a dimer or crystal structure of this compound, red patches might appear between methyl groups of adjacent molecules, indicating steric hindrance. youtube.com

Computational tools like NCIPLOT and Multiwfn can be used to perform these analyses based on wavefunctions obtained from quantum chemical calculations, such as DFT. nih.govyoutube.com This analysis is invaluable for understanding how this compound molecules interact with each other in the solid state or with other molecules, such as biological receptors or solvent molecules.

Thermodynamic Property Calculations for this compound Formation and Reactions

The formation of this compound is typically achieved through the electrophilic nitration of 2,4-dimethylphenol (B51704). Thermodynamic calculations can provide insight into the feasibility and energetics of this reaction. The key thermodynamic properties of interest are the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS).

The reaction is as follows: C₈H₁₀O (2,4-dimethylphenol) + HNO₃ → C₈H₉NO₃ (this compound) + H₂O

Table 1: Representative Calculated Thermodynamic Data for Nitration Reaction

PropertyReactants (kJ/mol)Products (kJ/mol)Overall Change (kJ/mol)
Enthalpy of Formation (ΔHf°)Sum of reactantsSum of productsΔH_reaction
Gibbs Free Energy (ΔGf°)Sum of reactantsSum of productsΔG_reaction

Note: The values in this table are illustrative and would be determined using specific computational levels of theory (e.g., DFT with a suitable basis set). The reaction is generally exothermic.

The negative Gibbs free energy (ΔG) for the reaction would indicate a spontaneous process under standard conditions. Furthermore, computational thermodynamics can be used to study other reactions involving this compound, such as the reduction of the nitro group to an amine or the oxidation of the methyl groups. For instance, the reduction to 2,4-dimethyl-6-aminophenol is a critical reaction for the synthesis of dyes and other specialty chemicals.

Computational Modeling of Reaction Mechanisms Involving this compound

Elucidation of Degradation Pathways via Computational Chemistry

Computational chemistry is instrumental in predicting the environmental fate of organic compounds by elucidating their degradation pathways. For this compound, several degradation mechanisms can be modeled, primarily focusing on advanced oxidation processes (AOPs) and photolysis. d-nb.inforesearchgate.net

Oxidative Degradation: AOPs involve highly reactive species like hydroxyl radicals (•OH). mdpi.com Computational modeling can map the potential energy surface for the reaction between •OH and this compound. Likely pathways include:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the methyl groups or the phenolic hydroxyl group.

Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxylated intermediate. This can lead to ring-opening and eventual mineralization.

Reductive Degradation: The nitro group is susceptible to reduction, which can be a key step in both biological and chemical degradation. This pathway typically proceeds through nitroso and hydroxylamino intermediates to form 2,4-dimethyl-6-aminophenol. Computational studies can model the electron transfer steps and the energetics of each intermediate.

Photolysis: Nitrophenols are known to undergo photolysis upon exposure to UV light. d-nb.info Theoretical calculations can predict the UV-Visible absorption spectrum to identify the wavelengths at which the molecule absorbs light. researchgate.net Upon excitation, the molecule can undergo several transformations, including the cleavage of the C-NO2 bond or intramolecular hydrogen transfer, leading to the formation of nitrous acid (HONO) and other products. d-nb.info

Theoretical Studies of Reactivity Descriptors for this compound

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. rjpn.orgfrontiersin.org These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity).

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. rjpn.org

Chemical Hardness (η) and Softness (S): Hardness (η ≈ ΔE / 2) measures the resistance to change in electron distribution. Hard molecules are less reactive. Softness (S = 1/η) is the reciprocal of hardness, so soft molecules are more reactive. researchgate.netrjpn.org

Electronegativity (χ): This descriptor (χ ≈ -(E_HOMO + E_LUMO) / 2) measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index (ω = μ²/2η, where μ is the electronic chemical potential) quantifies the electrophilic character of a molecule. rjpn.orgfrontiersin.org The electron-withdrawing nitro group in this compound is expected to give it a relatively high electrophilicity index, making it susceptible to nucleophilic attack. rjpn.org

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Value (Illustrative)Implication for Reactivity
E_HOMOEnergy of Highest Occupied MO-7.5 eVRelates to electron-donating ability
E_LUMOEnergy of Lowest Unoccupied MO-2.0 eVRelates to electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO5.5 eVIndicates moderate to high chemical stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.75 eVSuggests resistance to deformation of the electron cloud
Electrophilicity Index (ω)μ² / 2ηHighIndicates a good electrophile, susceptible to nucleophiles. rjpn.org

These theoretical descriptors provide a powerful framework for predicting the chemical behavior of this compound, guiding further experimental studies on its synthesis, reactivity, and degradation.

Synthesis and Derivatization Methodologies for 2,4 Dimethyl 6 Nitrophenol

Chemical Synthesis Routes for 2,4-Dimethyl-6-nitrophenol

The principal method for synthesizing this compound involves the nitration of a dimethylphenol precursor. This electrophilic aromatic substitution reaction can be optimized through various conditions and catalytic systems to achieve high yields and purity.

The most direct route to this compound is the nitration of 2,4-dimethylphenol (B51704). benchchem.com This reaction typically employs a nitrating agent, such as nitric acid, to introduce a nitro group (-NO2) onto the aromatic ring. The hydroxyl group of the phenol (B47542) directs the substitution to the ortho and para positions. Since the para position is already occupied by a methyl group, the nitration occurs at one of the ortho positions.

Optimal reaction conditions have been identified to maximize the yield of the desired product. One established method uses diluted nitric acid (25%) with ether as the solvent. The addition of an additive like dodecyl benzene (B151609) sulfonate (DBSA) at a controlled temperature of 33–35°C for 3 hours can achieve a yield of 83.2%. benchchem.com Another approach involves the use of nitric acid in the presence of sulfuric acid under controlled temperatures to ensure selective nitration. benchchem.com Modern advancements, such as the use of microchannel reactors, offer a continuous synthesis process with improved heat and mass transfer, leading to a yield of 90.5% and a purity of 98.4%. xdhg.com.cn

Table 1: Comparison of Synthesis Methods for this compound

MethodNitrating AgentSolvent/CatalystTemperature (°C)Time (h)Yield (%)
Diluted Nitric Acid25% Nitric AcidEther/DBSA33-35383.2 benchchem.com
Microchannel Reactor30% Nitric AcidDichloroethane400.024 (88s)90.5 xdhg.com.cn

To enhance the efficiency and selectivity of the nitration process, various catalytic systems have been explored. These catalysts aim to provide milder reaction conditions and improve product yields. For instance, metal nitrate (B79036) salts like bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate in acetone (B3395972) have been used for the nitration of phenolic compounds. chemicalbook.com These methods offer an alternative to the traditional mixed acid (sulfuric and nitric acid) approach, potentially reducing the harshness of the reaction conditions.

While the search results provide general procedures for the nitration of phenols using such catalytic systems, specific yield data for this compound using these particular catalysts is not detailed. chemicalbook.com However, the general methodology involves stirring the phenol with the metal nitrate in a suitable solvent at room temperature or reflux, followed by purification. chemicalbook.com

Derivatization Techniques for Enhanced Analytical Detection of this compound

The analysis of this compound, particularly by gas chromatography (GC), often requires a derivatization step. researchgate.net This is because the polar phenolic hydroxyl group can lead to poor peak shape and reduced sensitivity during GC analysis. researchgate.netnih.gov Derivatization converts the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior. researchgate.netnih.gov

Methylation is a common derivatization technique where the acidic proton of the phenolic hydroxyl group is replaced with a methyl group, forming a more volatile methyl ether, also known as an anisole. researchgate.netepa.gov This conversion significantly improves the performance in gas chromatography. One common methylating agent is (trimethylsilyl)diazomethane, which has been shown to produce clear chromatograms with sharp peaks and a significantly lower detection limit (approximately 100 times lower) compared to the underivatized phenol. nih.gov

Pentafluorobenzyl bromide (PFBBr) is a highly effective derivatizing agent for phenols, especially for trace-level analysis using gas chromatography with electron capture detection (GC-ECD). nih.govjst.go.jpsigmaaldrich.com The PFBBr reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. nih.govjst.go.jp The resulting derivative is highly sensitive to electron capture detectors due to the presence of the electronegative fluorine atoms. sigmaaldrich.com This method is part of standard procedures, such as US EPA Method 604 for the analysis of phenols in wastewater, often using a phase-transfer catalyst like 18-crown-6 (B118740) to facilitate the reaction. sigmaaldrich.com It should be noted that some highly nitrated phenols, such as 2,4-dinitrophenol (B41442) and 2-methyl-4,6-dinitrophenol, may fail to derivatize with PFBBr. epa.gov

Diazomethane (B1218177) is a potent and widely used methylating agent for acidic compounds like phenols. researchgate.networdpress.com It reacts readily with the hydroxyl group to form the corresponding methyl ether, which is ideal for GC analysis. researchgate.networdpress.com The reaction is typically rapid and results in high yields, with recoveries between 75% and 100% reported for mononitrophenols. researchgate.net However, diazomethane is a known carcinogen and is explosive under certain conditions, necessitating stringent safety precautions during its use. epa.gov

Table 2: Comparison of Derivatization Techniques for this compound

Derivatization AgentDerivative FormedKey AdvantagesAnalytical Technique
(Trimethylsilyl)diazomethaneMethyl ether (Anisole)Improved peak shape and sensitivity in GC. nih.govGC-MS nih.gov
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl etherHigh sensitivity with Electron Capture Detection (ECD). sigmaaldrich.comGC-ECD, GC-MS nih.govjst.go.jpsigmaaldrich.com
DiazomethaneMethyl ether (Anisole)High reaction yields and good recoveries. researchgate.netGC-PND, GC-MS researchgate.net

Crystal Growth and Characterization of this compound and its Derivatives

The cultivation and subsequent analysis of single crystals of this compound and its derivatives are crucial for elucidating their three-dimensional structures and understanding their physicochemical properties. These processes involve controlled crystallization from a solution, followed by detailed structural and spectroscopic examination.

The slow evaporation solution technique (SEST) is a prevalent method for growing single crystals of this compound and its derivatives. researchgate.netresearchgate.net This technique involves dissolving the synthesized compound in a suitable solvent, such as methanol (B129727) or acetone, and allowing the solvent to evaporate slowly at a constant temperature. researchgate.netresearchgate.netaip.org The gradual increase in solute concentration beyond the saturation point facilitates the formation of well-defined single crystals. For instance, high-quality single crystals of 2-amino-4,6-dimethylpyrimidine (B23340) 4-nitrophenol (B140041) (AMP4N), a derivative, have been successfully grown using SEST with methanol as the solvent. researchgate.netresearchgate.net Similarly, crystals of 4-dimethylaminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (DMAPNP) were obtained from an acetone solution. aip.org The choice of solvent is critical as it can influence the crystal morphology and purity. For example, ethanol-water mixtures have been used to produce needle-like crystals suitable for X-ray diffraction. The process often involves mechanical stirring to ensure a homogeneous solution before allowing it to rest for evaporation. scribd.com

To initiate crystal growth, a supersaturated solution is prepared and then allowed to cool gradually. A seed crystal may be introduced to promote the growth of a larger single crystal. acadpubl.eu This method is advantageous for its simplicity and effectiveness in producing high-quality crystals suitable for various characterization techniques. researchgate.net

Powder X-ray diffraction (PXRD) is also employed to confirm the crystalline nature of the material and to identify the different crystallographic planes. researchgate.net The data obtained from XRD is fundamental for understanding the intermolecular interactions that stabilize the crystal lattice. nih.gov

Table 1: Crystallographic Data for a Derivative of this compound

Parameter Value
Empirical Formula C₁₂H₁₄N₄O₃
Crystal System Triclinic
Theta range for data collection 2.977–25.000°

This table presents representative crystallographic data for a derivative of this compound, highlighting the type of information obtained from X-ray diffraction analysis. scribd.com

Spectroscopic techniques provide complementary information to XRD analysis, offering insights into the functional groups, electronic transitions, and the local environment of atoms within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. researchgate.netuomphysics.net In the case of this compound derivatives, NMR spectra confirm the presence of the various protons and carbons in the molecule, such as those in the benzene ring, methyl groups, and other functional moieties. scribd.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netuomphysics.net For instance, in derivatives of this compound, FTIR spectra can confirm the presence of O-H stretching from the phenol group, N-O stretching from the nitro group, and C-H stretching from the methyl and aromatic groups. scribd.comnih.gov The positions of these bands can also provide information about hydrogen bonding within the crystal. mdpi.com

UV-Vis-NIR Spectroscopy : Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy is used to study the electronic transitions within the molecule and to determine the optical transparency range of the crystal. researchgate.netrsc.org The lower cut-off wavelength, determined from the UV-Vis spectrum, is a crucial parameter for optical applications. researchgate.net For example, a derivative of this compound, AMP4N, exhibits good optical transparency in the range of 410-1100 nm. researchgate.net

Table 2: Spectroscopic Data for a Derivative of this compound

Technique Observed Feature Assignment
FTIR 1584 cm⁻¹ Asymmetric NO₂ stretching
1333 cm⁻¹ Symmetric NO₂ vibration
1170 cm⁻¹ O-H in-plane bending
¹H NMR 6.906–8.148 ppm Protons in the benzene ring
11.061 ppm Proton in the phenol (OH) group
UV-Vis-NIR 410-1100 nm Optical transparency range

This table summarizes key spectroscopic data for a derivative of this compound, illustrating the information obtained from FTIR, NMR, and UV-Vis-NIR analyses. scribd.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netbenthamscience.com This method maps the electron density distribution to define the boundary surface between molecules in the crystal, allowing for a detailed analysis of close contacts between neighboring molecules. researchgate.net

H···H interactions : Often the most significant contributor to the crystal packing. researchgate.net

O···H/H···O interactions : Indicative of hydrogen bonding. nih.govresearchgate.net

C···H/H···C interactions : Representing weaker van der Waals forces. researchgate.net

C···C interactions : Suggesting the presence of π-π stacking interactions between aromatic rings. researchgate.net

Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis for a Nitrophenol Derivative

Interaction Type Contribution (%)
H···H 39.6
O···H/H···O 37.7
C···H/H···C 12.5
C···C 4.0

This table shows the percentage contributions of various intermolecular contacts to the crystal packing of a related nitrophenol compound, as determined by Hirshfeld surface analysis. nih.govresearchgate.net

Environmental Occurrence and Fate of 2,4 Dimethyl 6 Nitrophenol

Presence and Distribution of 2,4-Dimethyl-6-nitrophenol in Environmental Matrices

Limited monitoring data exists for this compound in various environmental compartments. However, studies on other dimethyl-nitrophenol isomers and nitrophenols in general suggest that its presence is linked to anthropogenic emissions and atmospheric chemical processes.

Dimethyl-nitrophenols, including isomers like 2,6-dimethyl-4-nitrophenol (B181267), have been identified in the atmosphere, primarily as products of the photooxidation of aromatic precursors such as xylenols in the presence of nitrogen oxides. copernicus.org These compounds can exist in both the gas and particle phases. For instance, in urban areas, a significant fraction of 2,6-dimethyl-4-nitrophenol has been found in the particle phase, particularly during colder seasons. sdu.edu.cn

Table 1: General Findings on Dimethyl-nitrophenols in the Atmosphere

Environmental MatrixCompound GroupKey Findings
Air (Particle Phase)Dimethyl-nitrophenolsDetected as secondary pollutants formed from xylenol oxidation. copernicus.org
Air (Gas & Particle)2,6-dimethyl-4-nitrophenolPartitioning between phases depends on temperature and volatility. sdu.edu.cn
RainwaterNitrophenolsWet deposition is a known removal mechanism from the atmosphere. who.intcdc.gov

The presence of nitrophenols in surface and groundwater is generally attributed to industrial effluents, agricultural runoff from pesticide degradation, and atmospheric deposition. waterquality.gov.au While comprehensive studies on the occurrence of this compound in water bodies are scarce, related compounds have been detected. The water solubility of nitrophenols suggests a potential for contamination of surface waters through runoff and atmospheric deposition. who.int However, their persistence in water can be limited by degradation processes.

Nitrophenols can enter soil environments through atmospheric deposition and the use of certain pesticides. cdc.gov Their mobility and persistence in soil are governed by factors such as soil composition, microbial activity, and the compound's chemical properties. Sorption to soil organic matter can influence their transport and bioavailability. Due to a lack of specific studies, the presence and concentration of this compound in soils and sediments remain largely uncharacterized.

Environmental Transformation and Degradation Pathways of this compound

Once in the environment, this compound is subject to various transformation and degradation processes that determine its ultimate fate.

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for nitrophenols in the environment. This process can occur through two primary mechanisms:

Direct Photolysis: This involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent chemical transformation. The efficiency of direct photolysis depends on the compound's ability to absorb light at wavelengths present in the solar spectrum and the quantum yield of the reaction (the efficiency with which absorbed light leads to chemical change). For nitrophenols, direct photolysis in aqueous environments has been observed, with half-lives ranging from days to weeks. cdc.gov

Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, known as photosensitizers, such as natural organic matter (NOM). These substances absorb light and produce reactive chemical species, like hydroxyl radicals (•OH), which then react with and degrade the nitrophenol. Indirect photolysis can be a significant degradation pathway in surface waters rich in dissolved organic matter. researchgate.netnih.gov The photolysis of a related compound, 2,4-dichloro-6-nitrophenol (B1219690), has been shown to be influenced by the presence of natural organic matter. researchgate.netnih.gov

The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, with photolysis being a key removal process. cdc.govnih.gov In near-surface water, where sunlight penetration is greatest, photolysis is expected to be an important fate process. cdc.gov

Table 2: Summary of Photolytic Degradation Mechanisms for Nitrophenols

Degradation MechanismDescriptionInfluencing Factors
Direct PhotolysisDirect absorption of sunlight leading to chemical breakdown.Light absorption spectrum of the compound, quantum yield. cdc.gov
Indirect PhotolysisDegradation by reactive species generated by light-absorbing substances (e.g., NOM).Concentration and type of photosensitizers (e.g., natural organic matter). researchgate.netnih.gov

Biotic Degradation Mechanisms: Microbial Transformations

Biotic degradation is a primary mechanism for the removal of nitrophenolic and dimethylphenolic compounds from the environment. Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy jebas.orgmdpi.com. The presence of both methyl and nitro functional groups on the aromatic ring of this compound makes it a recalcitrant molecule, but its structural components are susceptible to microbial attack through enzymatic processes jebas.orgnih.gov.

While specific degradation pathways for this compound are not extensively documented, pathways can be inferred from studies on related compounds such as dimethylphenols (DMPs) and nitrophenols.

Bacteria, particularly species from the genus Pseudomonas, are known to degrade various DMP isomers researchgate.netnih.gov. Studies on the biodegradation of 2,4-dimethylphenol (B51704) have shown that it can be converted into intermediate metabolites, although sometimes these can be dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid researchgate.netnih.gov.

For nitrophenols, bacteria have evolved two primary aerobic degradation pathways initiated by monooxygenases nih.gov:

The Hydroquinone (B1673460) Pathway: Typically found in Gram-negative bacteria, this pathway involves the initial removal of the nitro group to form hydroquinone. This is then converted via γ-hydroxymuconic semialdehyde and maleylacetic acid into β-ketoadipic acid, which enters central metabolism nih.gov. A Moraxella sp., for example, utilizes a monooxygenase to eliminate the nitrite (B80452) group from 4-nitrophenol (B140041) nih.govethz.ch.

The 1,2,4-Benzenetriol (B23740) (Hydroxyquinol) Pathway: Common in Gram-positive bacteria, this pathway involves the hydroxylation of the aromatic ring to form a nitrocatechol (e.g., 4-nitrocatechol (B145892) from 4-nitrophenol) nih.gov. A second monooxygenase then removes the nitro group to form 1,2,4-benzenetriol, which undergoes ring cleavage nih.govnih.gov.

Given the structure of this compound, a plausible bacterial degradation pathway would likely involve an initial monooxygenase attack to either remove the nitro group or hydroxylate the ring, followed by subsequent enzymatic steps leading to ring cleavage.

Table 1: Bacterial Species Involved in the Degradation of Related Phenolic Compounds

Bacterial Species Degraded Compound(s) Key Pathway/Enzyme Reference
Pseudomonas mendocina PC1 2,4-Dimethylphenol, p-Cresol Catechol 2,3-dioxygenase (meta-cleavage) nih.gov
Pseudomonas fluorescens PC18 2,4-Dimethylphenol, p-Cresol p-Cresol methylhydroxylase (ortho-cleavage) nih.gov
Moraxella sp. 4-Nitrophenol Monooxygenase (Hydroquinone pathway) nih.govethz.ch
Bacillus sphaericus JS905 4-Nitrophenol Two-component monooxygenase nih.gov
Rhodococcus sp. 21391 4-Nitrophenol Two-component p-nitrophenol monooxygenase (1,2,4-Benzenetriol pathway) nih.gov
Mycobacterium neoaurum B5-4 2,6-Dimethylphenol (B121312) Two-component flavin-dependent monooxygenase nih.gov

Fungi, especially white-rot fungi, possess powerful extracellular enzymatic systems capable of degrading a wide range of recalcitrant aromatic pollutants, including chlorinated phenols and other xenobiotics nih.govtandfonline.com. These systems are often non-specific and rely on lignin-modifying enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases nih.gov.

The degradation of phenolic compounds by fungi typically proceeds through an oxidative pathway. Laccases can oxidize phenolic molecules, generating phenoxy radicals that can lead to further transformation or polymerization nih.gov. Peroxidases generate highly reactive oxygen species that facilitate the cleavage of stable chemical bonds nih.gov. Fungi like Aspergillus penicillioides and Umbelopsis isabellina have shown effectiveness in degrading related compounds like 2,4-D nih.gov. Furthermore, studies on the degradation of 2,4-dichlorophenol (B122985) by marine-derived fungi, such as Tritirachium sp., have identified the involvement of catechol dioxygenases, indicating that fungi can also achieve cleavage of the aromatic ring mdpi.comnih.gov. It is highly probable that these fungal enzymatic systems are also capable of transforming this compound.

Microalgae represent another avenue for the bioremediation of phenolic pollutants. Several algal strains have demonstrated the ability to biodegrade a spectrum of phenolic compounds mdpi.com. Notably, the genera Chlorella and Scenedesmus are commonly used for this purpose and have been shown to degrade compounds including 4-nitrophenol and 2,4-dimethylphenol mdpi.com.

The mechanisms by which algae remove these pollutants include both biosorption to the cell wall and enzymatic biodegradation nih.gov. A study involving an axenic microalgal consortium demonstrated the complete degradation of 50 mg/L of p-nitrophenol within five days, with Chlorella vulgaris and Chlamydomonas pyrenoidosa being identified as key species researchgate.net. This was noted as one of the first reports on the degradation of a nitroaromatic compound by microalgae researchgate.net. The proven ability of certain microalgae to degrade both the 2,4-dimethylphenol and nitrophenol structures strongly suggests their potential for the biodegradation of this compound.

Based on the degradation pathways of analogous compounds, a putative metabolic pathway for this compound can be proposed. The degradation is likely initiated by a monooxygenase enzyme.

Pathway A: Denitration-Hydroxylation: An initial monooxygenase-catalyzed reaction could remove the nitro group as nitrite, leading to the formation of 2,4-dimethylhydroquinone . This is analogous to the hydroquinone pathway for 4-nitrophenol degradation nih.gov.

Pathway B: Hydroxylation-Denitration: Alternatively, the initial attack could be a hydroxylation of the ring to form 3,5-dimethyl-4-nitrocatechol . A subsequent monooxygenase would then catalyze the oxidative removal of the nitro group to yield 3,5-dimethyl-1,2,4-benzenetriol . This mirrors the 1,2,4-benzenetriol pathway observed in many bacteria nih.govnih.gov.

Following the formation of these di- or tri-hydroxylated intermediates, a dioxygenase enzyme would catalyze the aromatic ring cleavage. For instance, in the degradation of 2,4-dichlorophenol by fungi, dichlorocatechol and hydroxyquinol were identified as metabolites mdpi.com. In bacterial degradation of 2,4-dimethylphenol, metabolites such as 4-hydroxy-3-methylbenzoic acid have been detected, although these can sometimes be dead-end products that accumulate in the environment nih.gov. The complete mineralization pathway would involve further enzymatic steps to convert the ring-cleavage products into intermediates of central metabolic pathways, such as the Krebs cycle.

Table 2: Key Metabolites Identified in the Degradation of Related Phenolic Compounds

Parent Compound Degrading Organism(s) Identified Intermediate Metabolites Reference
4-Nitrophenol Moraxella sp. Hydroquinone, 1,4-Benzoquinone, γ-Hydroxymuconic semialdehyde nih.gov
4-Nitrophenol Bacillus sphaericus JS905 4-Nitrocatechol, 1,2,4-Trihydroxybenzene nih.gov
2,4-Dimethylphenol Pseudomonas fluorescens 4-Hydroxy-3-methylbenzoic acid, 4-Hydroxy-2-methylbenzoic acid nih.gov
2,4-Dichlorophenol Tritirachium sp. (Fungus) Dichlorocatechol, Hydroxyquinol mdpi.com

The microbial degradation of substituted phenols is underpinned by specific genetic and enzymatic systems, with monooxygenases playing a critical role in the initial, often rate-limiting, steps nih.govresearchgate.net. These enzymes catalyze the incorporation of one atom of molecular oxygen into the substrate researchgate.net.

For nitrophenol and dimethylphenol degradation, two-component flavin-dependent monooxygenase systems are frequently involved nih.govnih.gov. These systems consist of two proteins:

A Reductase Component: An enzyme that transfers electrons from a donor like NADH or NADPH to a flavin cofactor (e.g., FAD) nih.govnih.gov.

An Oxygenase Component: The protein that binds the aromatic substrate and, using the reduced flavin, catalyzes the hydroxylation or denitration of the molecule nih.govnih.gov.

A well-characterized example is the p-nitrophenol monooxygenase (RsNcpAB) from Rhodococcus sp. 21391, where RsNpcB is the reductase and RsNpcA is the oxygenase nih.gov. Similarly, the degradation of 2,6-dimethylphenol in Mycobacterium neoaurum B5-4 is initiated by the monooxygenase MpdAB, encoded by the mpdA and mpdB genes nih.gov. Genetic disruption of these genes results in the loss of the ability to degrade the target compound, confirming their essential role nih.gov.

Following the initial monooxygenase attack, ring cleavage is performed by dioxygenase enzymes, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, which catalyze ortho- and meta-cleavage of the aromatic ring, respectively researchgate.net. The genes for these entire degradation pathways are often clustered together on bacterial chromosomes or plasmids.

Factors Influencing Degradation Rates (e.g., pH, Temperature, Microbial Community)

The environmental persistence and degradation of this compound, also known as 4,6-dinitro-o-cresol (B1670846) (DNOC), are significantly influenced by a variety of physicochemical and biological factors. The interplay of pH, temperature, and the composition of microbial communities dictates the rate and extent of its transformation in soil and aquatic environments.

Influence of pH

The pH of the surrounding medium is a critical factor governing the degradation of this compound, primarily by affecting its chemical form and bioavailability. As a phenolic compound, its degree of ionization is pH-dependent. In environments with a pH below its pKa value, it exists predominantly in its non-ionized, molecular form, which tends to have lower water solubility and a higher affinity for adsorption to soil particles and organic matter. Conversely, at pH values above the pKa, the compound will be in its ionized form, which is more water-soluble. canada.ca

Research on the closely related compound 4,6-o-dinitrocresol (DNOC) has shown that adsorption to clay minerals like montmorillonite (B579905) increases at lower pH values. nih.gov This increased adsorption can significantly reduce the concentration of the compound in the aqueous phase, thereby lowering its availability to microbial degradation. One study demonstrated that the degradation rate of DNOC in a clay slurry substantially decreased at low pH due to higher adsorption, leaving a large amount of residue after treatment. nih.gov This suggests that in acidic soils, the degradation of this compound may be slower due to its sequestration on soil particles.

For other nitrophenols, such as 4-nitrophenol, the degradation efficiency of certain treatment processes has been shown to increase with a rise in pH from acidic to alkaline conditions. researchgate.net This is often attributed to the increased formation of highly reactive hydroxyl radicals at higher pH, which are potent oxidizing agents.

Interactive Data Table: Effect of pH on Adsorption and Degradation of Structurally Similar Dinitrocresols

Influence of Temperature

Temperature plays a pivotal role in both the biotic and abiotic degradation pathways of this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of abiotic degradation processes. More significantly, temperature is a key controlling factor for microbial activity.

Microbial degradation of organic pollutants is enzyme-mediated, and the rates of these enzymatic reactions are highly temperature-dependent. There is typically an optimal temperature range for the growth and metabolic activity of specific microbial populations responsible for degradation. Studies on the biodegradation of other phenolic compounds, such as bisphenol A, have demonstrated a clear correlation between temperature and degradation rate. For instance, the half-life of bisphenol A in river water was significantly shorter at 30°C compared to 20°C and 4°C, indicating faster degradation at higher temperatures within a certain range. nih.gov

However, excessively high temperatures can lead to the denaturation of microbial enzymes, resulting in a sharp decline in degradation activity. For example, the toxicity of 2,4-dinitrophenol (B41442) has been observed to be greater at high ambient temperatures. cdc.gov While not directly a measure of degradation, this highlights the stress that elevated temperatures can place on biological systems. For the microbial degradation of phenol (B47542) by Pseudomonas desmolyticum, the optimal temperature for degradation was found to be 32°C, with slower rates observed at both higher and lower temperatures. scispace.com It is expected that the microbial degradation of this compound follows a similar pattern, with an optimal temperature range for the specific degrading microorganisms.

Interactive Data Table: General Influence of Temperature on Microbial Degradation of Phenolic Compounds

Influence of Microbial Community

The presence of a competent microbial community is paramount for the efficient biodegradation of this compound. The structure and metabolic capabilities of the microbial consortium in a given environment determine whether the compound will be used as a source of carbon, nitrogen, and energy.

While specific studies detailing the microbial communities that degrade this compound are limited, research on other nitrophenols has identified various bacterial and fungal strains capable of their degradation. researchgate.net For instance, a wide range of bacteria have been isolated that can degrade p-nitrophenol. researchgate.net It is likely that similar microorganisms, or microbial consortia with diverse enzymatic capabilities, are involved in the breakdown of this compound.

The efficiency of degradation is often enhanced by a microbial consortium rather than a single microbial species. nih.gov Different species within the consortium may carry out different steps of the degradation pathway, preventing the accumulation of potentially toxic intermediates. One study found that a bacterial consortium composed of Pandoraea sp. and Microbacterium sp. could efficiently degrade dibutyl phthalate, with a degradation rate exceeding 92% over three days. nih.gov

The adaptation of the microbial community to the presence of the contaminant is also crucial. A lag phase is often observed before degradation commences, during which the microbial population acclimates and the necessary enzymes for degradation are induced. The degradation of DNOC in groundwater and sediment has been shown to occur rapidly, but only after an 80-day lag period. canada.ca In standardized aquatic biodegradation tests for 4-nitrophenol, inconsistent results were obtained, which was attributed to differences in the inoculum characteristics and the need for pre-adaptation. nih.gov This highlights the importance of the history of exposure and the specific microbial composition at a contaminated site.

Advanced Remediation Technologies for 2,4 Dimethyl 6 Nitrophenol Contamination

Advanced Oxidation Processes (AOPs) for 2,4-Dimethyl-6-nitrophenol Removal

A variety of AOPs have been investigated for the removal of nitrophenolic compounds, including DNOC, from aqueous matrices. These technologies can be broadly categorized based on the method of hydroxyl radical generation, which includes chemical, photochemical, electrochemical, and sonochemical approaches. The efficacy of each process is dependent on several factors, including the initial concentration of the pollutant, the pH of the solution, the presence of interfering substances, and the specific operating conditions of the treatment system.

Research has demonstrated the effectiveness of the Fenton process for the degradation of DNOC. In a study utilizing an Amberlyst 15 ion-exchange resin substituted with Fe²⁺, DNOC was effectively degraded. The degradation rate was found to be dependent on the pH, with lower pH values leading to faster degradation nih.gov. The desorption of ferrous ions from the resin, a critical step in the process, was modeled as a pseudo-first-order kinetic process nih.gov. The choice of cation used to facilitate the reaction also influenced the degradation rate, with H⁺ being most efficient at low concentrations and Ca²⁺ at higher concentrations nih.gov.

The photo-Fenton process has been shown to achieve high mineralization rates for various nitrophenols, with studies reporting over 92% mineralization for compounds like 2,4-dinitrophenol (B41442) (DNP) under both solar and UV-assisted conditions researchgate.net. The degradation of nitrophenols in these processes typically follows pseudo-first-order kinetics researchgate.net.

ParameterFenton Process (with Fe²⁺-resin)Photo-Fenton Process (for DNP)
Catalyst Fe²⁺-substituted Amberlyst 15 ion-exchange resinFe²⁺/H₂O₂/UV or Solar light
Optimal pH Acidic (lower pH leads to faster degradation) nih.govAcidic
Kinetics Pseudo-first-order for Fe²⁺ desorption nih.govPseudo-first-order for nitrophenol degradation researchgate.net
Efficiency Effective degradation of DNOC observed nih.gov>92% mineralization of DNP researchgate.net
Influencing Factors pH, cation type (H⁺, Ca²⁺), H₂O₂ delivery rate nih.govpH, Fe²⁺:H₂O₂ ratio, light intensity

Table 1: Research Findings on Fenton and Photo-Fenton Processes for Nitrophenol Degradation

Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade organic pollutants. The effectiveness of ozonation can be significantly enhanced by combining it with other processes such as UV irradiation (O₃/UV) or ultrasound (O₃/Ultrasound). These combinations promote the decomposition of ozone to form highly reactive hydroxyl radicals, thereby accelerating the degradation of recalcitrant compounds.

Studies on the ozonation of nitrophenolic compounds have shown that the degradation efficiency is pH-dependent. For 2,4-dinitrophenol (DNP), the degradation rate in a single ozonation process (SOP) increased with pH, from 42% at pH 4 to 65% at pH 10 within 15 minutes core.ac.uk. The combination of ozone with a catalyst in a heterogeneous catalytic ozonation process (COP) significantly enhanced the degradation efficiency, achieving 98.2% removal of 2,4-DNP compared to 75% with ozonation alone core.ac.uk.

The combination of ozone and ultrasound has demonstrated synergistic effects in the degradation of p-nitrophenol. The removal rates for both p-nitrophenol and total organic carbon (TOC) were enhanced by approximately 116% and 294%, respectively, compared to individual ultrasound or ozonation systems researchgate.net. This enhancement is attributed to the ultrasound-induced decomposition of ozone, leading to an increased generation of free radicals, and the increased dissolution of ozone in the solution due to ultrasonic dispersion researchgate.net.

ProcessTarget CompoundKey Findings
Catalytic Ozonation 2,4-Dinitrophenol98.2% degradation efficiency, significantly higher than ozonation alone (75%). Optimal pH of 6 core.ac.uk.
O₃/Ultrasound p-Nitrophenol116% enhancement in removal rate and 294% enhancement in TOC removal compared to individual processes researchgate.net.

Table 2: Research Findings on Ozonation-Based AOPs for Nitrophenol Degradation

UV-based AOPs utilize ultraviolet radiation to generate hydroxyl radicals from a chemical oxidant, typically hydrogen peroxide (H₂O₂). The UV/H₂O₂ process is effective for the degradation of a wide range of organic contaminants. The photolysis of H₂O₂ by UV light produces two hydroxyl radicals, which then initiate the oxidation of the target pollutant.

The UV/H₂O₂ process has been investigated for the degradation of 2,4-dinitroanisole (B92663) (DNAN), a compound structurally similar to DNOC. Research has shown that DNAN can be effectively oxidized by this treatment engineering.org.cnstevens.edu. The degradation kinetics were found to be dependent on the H₂O₂ concentration, following zero-order kinetics at higher H₂O₂ concentrations (1500–4500 ppm) and pseudo-first-order kinetics at a lower concentration (750 ppm) engineering.org.cnstevens.edu. An optimal H₂O₂ dosage was identified, as excessive concentrations can lead to scavenging of hydroxyl radicals, thereby reducing the degradation rate engineering.org.cn. The initial pH also plays a role, with an initial pH of 7 being optimal for the treatment of a 250 ppm DNAN solution engineering.org.cn. Under optimal conditions, DNAN concentration was reduced from 250 ppm to less than 1 ppm within 3 hours stevens.edu.

ParameterUV/H₂O₂ Process for DNAN Degradation
Target Compound 2,4-Dinitroanisole (DNAN)
Optimal Conditions H₂O₂ dosage: 1500 ppm; Initial pH: 7 (for 250 ppm DNAN) engineering.org.cn
Kinetics Zero-order at H₂O₂ > 1500 ppm; Pseudo-first-order at H₂O₂ = 750 ppm engineering.org.cnstevens.edu
Efficiency Reduction from 250 ppm to <1 ppm in 3 hours stevens.edu
Byproducts Most nitrogen converted to nitrate (B79036) after 9 hours of treatment engineering.org.cnstevens.edu

Table 3: Research Findings on UV/H₂O₂ Process for DNAN Degradation

Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidizing species, either directly at the anode surface or indirectly in the bulk solution. The use of high-performance anode materials, such as boron-doped diamond (BDD), can lead to the efficient generation of hydroxyl radicals and the complete mineralization of organic pollutants.

The anodic oxidation of DNOC has been studied using BDD electrodes. Research has shown that total mineralization of DNOC can be achieved due to the high production of hydroxyl radicals on the anode surface researchgate.net. The degradation rate was found to be influenced by several operational parameters. The removal of total organic carbon (TOC) was more rapid in acidic medium, with an optimum pH of 3.0 researchgate.net. The degradation rate also increased with increasing temperature, current, and initial DNOC concentration researchgate.net.

Studies on the electrochemical oxidation of the related compound 2,4-dinitrophenol (2,4-DNP) using a PbO₂ electrode also demonstrated high removal efficiency. A maximum COD removal of 94.2% was predicted and experimentally verified at a pH of 6.59, a NaCl concentration of 1.12 g L⁻¹, and a current density of 1.44 mA cm⁻² daneshyari.com.

ParameterAnodic Oxidation of DNOC with BDD ElectrodeAnodic Oxidation of 2,4-DNP with PbO₂ Electrode
Anode Material Boron-Doped Diamond (BDD)Lead Dioxide (PbO₂)
Optimal pH 3.0 researchgate.net6.59 daneshyari.com
Efficiency Total mineralization achieved researchgate.net93.9% COD removal daneshyari.com
Influencing Factors pH, temperature, current, initial concentration researchgate.netNaCl concentration, current density, pH daneshyari.com
Intermediates (for 2,4-DNP) Benzoquinone, hydroquinone (B1673460), catechol, 4-nitrocatechol (B145892), 2-nitrobenzoquinone daneshyari.com

Table 4: Research Findings on Electrochemical Oxidation of Dinitrophenols

Catalytic oxidation processes, such as catalytic wet air oxidation (CWAO), utilize a catalyst to enhance the oxidation of organic compounds in the presence of an oxidant, typically oxygen from air, at elevated temperatures and pressures. These processes can achieve high degradation and mineralization efficiencies for refractory pollutants.

While specific studies on the catalytic oxidation of DNOC are limited, research on related phenolic compounds provides insight into the potential of this technology. For instance, the CWAO of aniline (B41778) has been studied using nanostructured catalysts such as CuO/CeO₂ and NiO/Al₂O₃. These catalysts demonstrated significant activity, with aniline removals of 45.7% and 41.9%, respectively, under the tested conditions nih.gov. The efficiency of CWAO is influenced by factors such as catalyst loading, temperature, reaction time, air flow rate, and pressure nih.gov.

Heterogeneous catalytic ozonation has also been shown to be effective for the degradation of 2,4-dinitrophenol. The use of a magnetic carbonaceous nanocomposite as a catalyst resulted in a degradation efficiency of 98.2% and a COD removal of 92%, which was significantly higher than that achieved with ozonation alone core.ac.uk.

ProcessTarget CompoundCatalystKey Findings
Catalytic Wet Air Oxidation AnilineCuO/CeO₂, NiO/Al₂O₃45.7% and 41.9% aniline removal, respectively nih.gov.
Heterogeneous Catalytic Ozonation 2,4-DinitrophenolMagnetic carbonaceous nanocomposite98.2% degradation and 92% COD removal. Outperformed single ozonation core.ac.uk.

Table 5: Research Findings on Catalytic Oxidation of Phenolic Compounds

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules and the generation of hydroxyl radicals. The effectiveness of sonolysis can be enhanced by combining it with other AOPs, such as the Fenton process (sono-Fenton) or ozonation (sono-ozonation).

The combination of ultrasound with the Fenton process (sono-Fenton) has been shown to be more effective than either process alone for the degradation of 2,4,6-trinitrotoluene (B92697) (TNT), a structurally related nitroaromatic compound. The sono-Fenton process achieved a higher TOC removal (62%) compared to the Fenton process (38%) kisti.re.kr. The degradation of TNT was rapid in the first 30 minutes, with the removal of TNT, TOC, and COD reaching 83%, 57%, and 50%, respectively kisti.re.kr.

The synergistic effect of combining sonolysis and ozonolysis has been observed for the degradation of p-nitrophenol. This combination led to a 116% enhancement in the removal rate of the parent compound and a 294% enhancement in TOC removal compared to the individual processes researchgate.net. This is attributed to the increased production of hydroxyl radicals and enhanced mass transfer of ozone into the solution researchgate.net.

ProcessTarget CompoundKey Findings
Sono-Fenton 2,4,6-Trinitrotoluene (TNT)Higher TOC removal (62%) compared to Fenton alone (38%). Rapid degradation in the initial 30 minutes kisti.re.kr.
Sono-Ozonation p-Nitrophenol116% enhancement in degradation rate and 294% enhancement in TOC removal compared to individual processes researchgate.net.

Table 6: Research Findings on Sonolysis and Combined Processes for Nitroaromatic Compounds

Biological Treatment Strategies for this compound

Biological treatment methods are considered cost-effective and environmentally sound approaches for the degradation of nitroaromatic compounds. jebas.org These strategies harness the metabolic capabilities of microorganisms to transform toxic organic pollutants into less harmful substances. The presence of the nitro group makes phenolic compounds more resistant to degradation, but numerous microbial species have been identified that can mineralize them. jebas.orgresearchgate.net

The use of microbial consortia, which are communities of two or more microbial species, often demonstrates greater efficiency and stability in degrading complex pollutants compared to single-strain cultures. mdpi.com This is attributed to synergistic interactions, where different species perform complementary metabolic functions, such as breaking down complex molecules into simpler intermediates that other species can then utilize. nih.gov This division of labor can prevent the accumulation of toxic intermediates and lead to more complete mineralization of the parent contaminant.

In the context of nitrophenol degradation, a consortium can provide a wider range of enzymatic capabilities to attack the pollutant. For instance, one species might initiate the degradation by removing or reducing the nitro group, while another cleaves the aromatic ring. Research on mixed isomers of mononitrophenol has shown that a tailored consortium comprising Pseudomonas sp. strain WBC-3, Cupriavidus necator JMP134, and Alcaligenes sp. strain NyZ215 can achieve accelerated and complete removal of all isomers from contaminated soil. nih.gov This approach provides a strong model for developing a consortium to treat waste streams containing this compound and other related isomers.

Table 1: Examples of Microbial Consortia in Nitrophenol Biodegradation

Target Pollutant(s)Microbial Consortium CompositionKey FindingsReference
p-Nitrophenol, m-Nitrophenol, o-NitrophenolPseudomonas sp. WBC-3, Cupriavidus necator JMP134, Alcaligenes sp. NyZ215Achieved complete removal of all three isomers in contaminated soil within 2 to 16 days. nih.gov
Complex Organic PollutantsPandoraea sp. and Microbacterium sp.Stable consortium from activated sludge showed high potential for degrading phthalates like DBP. mdpi.com
PET Plastics (producing terephthalic acid)Rhodococcus jostii, Pseudomonas putida, and engineered B. subtilisDemonstrated complete degradation of PET film byproducts through cooperative metabolism. nih.gov

Bioaugmentation is a proactive bioremediation strategy that involves introducing specific, pre-selected microorganisms (either single strains or consortia) into a contaminated environment to enhance the degradation of target pollutants. mdpi.comnih.gov This technique is particularly useful when the indigenous microbial population lacks the necessary metabolic capabilities to degrade a specific contaminant or when environmental conditions are too harsh for them to function effectively. mdpi.com

The success of bioaugmentation depends heavily on the ability of the introduced microorganisms to survive, thrive, and compete with the native microbiota. nih.govmdpi.com For nitrophenol-contaminated sites, bioaugmentation with specialized bacterial strains has shown significant promise. For example, the introduction of a high-efficiency p-nitrophenol-degrading bacterium into a soil aquifer treatment system resulted in over 99% removal of the contaminant at 15°C, a temperature relevant to cold regions. A study on soil contaminated with three nitrophenol isomers demonstrated that bioaugmentation with a specialized bacterial consortium led to the complete removal of the pollutants in 2 to 16 days, a significant acceleration compared to un-inoculated soils. nih.gov This highlights the potential of using bioaugmentation with strains capable of degrading alkylated nitrophenols to remediate sites contaminated with this compound.

Table 2: Research Findings on Bioaugmentation for Phenolic Compounds

Target PollutantInoculated Microorganism(s)System/MatrixRemoval Efficiency / Key OutcomeReference
Three Nitrophenol IsomersConsortium of Pseudomonas sp., Cupriavidus necator, Alcaligenes sp.Contaminated SoilComplete removal achieved in 2-16 days, significantly faster than natural attenuation. nih.gov
Phenol (B47542)Acinetobacter towneri CFII-87, Acinetobacter sp. CFII-98Bioreactor with multi-carbon sourceStrains showed high affinity and consumption rates for phenol, making them good candidates for bioaugmentation. mdpi.com
Used Motor OilHybrid of biostimulation and bioaugmentationContaminated SoilAchieved 65.2% removal of total petroleum hydrocarbons. researchgate.net
Oil ContaminationPseudomonas fluorescensNutrient-Poor SoilBioaugmentation contributed to a 20.91% degradation of total petroleum hydrocarbons. nih.gov

Adsorption and Separation Technologies for this compound

Adsorption and other separation technologies are effective physical-chemical methods for removing phenolic compounds from aqueous environments, particularly industrial wastewater. saltworkstech.com These methods physically transfer the pollutant from the liquid phase to another phase (e.g., a solid adsorbent or a solvent), allowing for its separation and removal.

Adsorption involves binding pollutants onto the surface of a solid material. Activated carbon is a widely used adsorbent due to its high surface area and affinity for organic compounds like phenols. bohrium.com Studies on multi-component systems show that the adsorption capacity of activated carbon for substituted phenols follows the order: p-nitrophenol > p-chlorophenol > phenol, indicating that the chemical nature of the substituents significantly influences the adsorption process.

Beyond conventional activated carbon, research has focused on developing lower-cost and novel adsorbents. Biochar derived from macroalgae has demonstrated an adsorption capacity of 17 mg/g for 2,4-dimethylphenol (B51704), a compound structurally similar to the target molecule but lacking the nitro group. iwaponline.com Agricultural waste products, such as cucumber peels and kidney bean shells, have been successfully used to remove 2,4-dinitrophenol with high efficiency (93-99%) and significant adsorption capacities. sciepub.comsciepub.com Advanced materials like metal-organic frameworks (MOFs) and nitrated macroporous resins also show high potential for capturing phenolic compounds from water. google.comnih.gov

Other separation technologies include:

Liquid-Liquid Extraction: This method uses a solvent to selectively remove phenolic compounds from wastewater. It is particularly efficient for streams with higher phenol concentrations. tandfonline.commdpi.com

Membrane Separation: Techniques like pervaporation and reverse osmosis use semi-permeable membranes to separate phenols from water, offering a lower-energy alternative to distillation. saltworkstech.commdpi.comresearchgate.net

Table 3: Adsorption Capacities of Various Materials for Phenolic Compounds

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (qmax)Key ConditionsReference
Kidney Bean Shells2,4-Dinitrophenol52.63 mg/gpH 4.0 sciepub.comsciepub.com
Cucumis Sativus (Cucumber) Peels2,4-Dinitrophenol47.61 mg/gpH 4.0 sciepub.comsciepub.com
Biochar (from Sargassum boveanum)2,4-Dimethylphenol17.0 mg/gpH 7.0 iwaponline.com
Aluminum MOF/Graphene Oxide Compositep-Nitrophenol307.38 mg/g- nih.gov
Sludge-Based Activated Carbonp-Nitrophenol~1.4 mmol/gMulti-solute system
Vulcan XC72 Carbon Black4-Cresol0.233 mmol/gpH 2-11 mdpi.com

Analytical Methodologies for Detection and Quantification of 2,4 Dimethyl 6 Nitrophenol

Chromatographic Techniques for 2,4-Dimethyl-6-nitrophenol Analysis

Chromatographic methods are the cornerstone for the separation and analysis of this compound from complex mixtures. These techniques separate the analyte based on its differential partitioning between a mobile phase and a stationary phase.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is based on the desired selectivity and sensitivity.

Flame Ionization Detector (FID): As a universal detector for organic compounds, the FID is suitable for analyzing underivatized this compound. EPA Method 8041A describes the general procedure for phenols using GC/FID, which can be adapted for this compound. The FID offers robust and linear responses over a wide concentration range. settek.comepa.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, such as those containing nitro groups. measurlabs.com Therefore, it is an excellent choice for detecting this compound, offering very low detection limits. measurlabs.com Analysis by GC/ECD may be performed after derivatization of the phenol (B47542) with a reagent like pentafluorobenzyl bromide (PFBBr) to enhance volatility and detector response. settek.comepa.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. cdc.gov This makes it particularly well-suited for the analysis of nitroaromatic compounds like this compound, as it provides high sensitivity while minimizing interference from other non-nitrogenous compounds in the sample matrix. cdc.gov EPA Method 8091 outlines the use of GC-NPD for the determination of nitroaromatics.

Thermal Energy Analyzer (TEA): The TEA is a highly specific detector for nitro and nitroso compounds. It works by pyrolyzing the compounds to release nitric oxide (NO), which is then detected by its chemiluminescent reaction with ozone. This specificity makes it an extremely powerful tool for trace analysis of this compound in complex matrices with minimal sample cleanup.

DetectorSelectivitySensitivityDerivatizationTypical Application
Flame Ionization Detector (FID)Most organic compoundsModerateNot requiredGeneral quantification of underivatized phenols
Electron Capture Detector (ECD)Electronegative groups (e.g., nitro, halogens)HighOften used to enhance performanceTrace analysis of nitroaromatics
Nitrogen-Phosphorus Detector (NPD)Nitrogen and phosphorus compoundsHighNot requiredSelective analysis in complex matrices
Thermal Energy Analyzer (TEA)Nitro and nitroso compoundsVery HighNot requiredHighly specific trace analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of this compound. Underivatized nitrophenols can sometimes interact with active sites in the GC system, which may decrease sensitivity. researchgate.net To overcome this, derivatization is often employed. For instance, methylation of the phenolic hydroxyl group can improve chromatographic peak shape and sensitivity. researchgate.net

A common approach involves the methylation of the sample extract with a reagent like trimethylsilyldiazomethane, followed by GC-MS analysis. This procedure has been shown to produce sharp, clear chromatograms with significantly lower detection limits for nitrophenols. The mass spectrometer provides structural information, allowing for unambiguous identification of this compound based on its mass spectrum and retention time. For its isomer, 4,6-Dinitro-o-cresol (B1670846), USEPA Method 528 specifies a detection limit of 0.26 µg/L in water. nj.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is commonly used. A C18 or similar nonpolar stationary phase is employed with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric or formic acid to ensure the analyte is in its protonated form. researchgate.net

Detection is frequently achieved using a UV-Visible or a Photodiode Array (PDA) detector. The aromatic and nitro-functionalized structure of this compound results in strong UV absorbance. A PDA detector offers the advantage of acquiring the full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. The analysis of similar nitrophenols has been achieved with analysis times of less than 4 minutes using monolithic columns and UV detection. researchgate.net

ParameterTypical ConditionReference
ColumnReversed-phase (e.g., C18, Chromolith RP-18e) researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water with acid (e.g., phosphoric acid) researchgate.net
DetectionUV or Photodiode Array (PDA) researchgate.net
Flow Rate~1-3 mL/min researchgate.net

For ultra-trace level detection and quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing complex environmental samples. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in negative ion mode, which is effective for acidic compounds like phenols.

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This highly selective detection method minimizes matrix interference and allows for quantification at very low concentrations. A sensitive and rapid analytical method was developed for the determination of the isomeric compounds 4,6-dinitro-o-cresol (DNOC) and 2,6-dinitro-p-cresol (B1206616) (DNPC) in environmental water samples by LC/MS/MS. researchgate.net This method involved solid-phase extraction for sample preconcentration, followed by elution with acetonitrile and subsequent analysis. researchgate.net Such an approach is directly applicable to this compound.

Spectroscopic Methods for this compound Detection

Spectroscopic methods are used for both qualitative and quantitative analysis, relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of nitrophenols in solution. The absorbance of UV-Visible light by this compound is dependent on the electronic transitions within the molecule, which are influenced by the aromatic ring, the hydroxyl group, and the nitro group.

The position of the maximum absorbance wavelength (λmax) for nitrophenols is highly dependent on the pH of the solution. researchgate.net In acidic or neutral solutions, the compound exists in its protonated phenolic form. In alkaline solutions, the hydroxyl group deprotonates to form the phenolate (B1203915) ion. This deprotonation leads to a bathochromic (red) shift in the λmax to a longer wavelength due to the increased electron-donating ability of the phenolate oxygen, which extends the conjugation of the chromophore. For example, 4-nitrophenol (B140041) exhibits a λmax around 320 nm in acidic medium, which shifts to around 400 nm in alkaline medium. researchgate.net A similar pH-dependent spectral shift is expected for this compound, which can be exploited for its selective quantification. Spectrophotometric methods have been successfully developed for the isomer 4,6-dinitro-o-cresol (DNOC) in various samples. researchgate.net

Electrochemical Methods for this compound Sensing

Electrochemical methods offer a compelling alternative to traditional analytical techniques due to their high sensitivity, rapid response, low cost, and potential for miniaturization and in-situ detection. researchgate.netscispace.commdpi.com The detection of this compound is typically based on the electrochemical reduction of its nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group at the surface of a chemically modified electrode. scispace.comnih.gov

The process involves applying a potential to a working electrode and measuring the resulting current. The reduction of the nitro group produces a distinct peak in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), where the peak current is proportional to the concentration of the nitrophenol. nih.gov

Bare electrodes often suffer from low sensitivity and high overpotential for this reaction. scispace.com To enhance performance, the working electrode (commonly a glassy carbon electrode, GCE) is modified with various nanomaterials that exhibit high surface area and electrocatalytic activity. mdpi.comrsc.org

Examples of electrode modifications include:

Metal-Organic Frameworks (MOFs): Materials like Cr-MOFs have shown significant electrocatalytic activity towards the reduction of p-nitrophenol, leading to sensors with low detection limits. mdpi.com

Graphene-Based Nanocomposites: Graphene and its derivatives (e.g., reduced graphene oxide) are widely used due to their excellent electrical conductivity and large surface area, which facilitate fast electron transfer. scispace.com

Biomass-Derived Activated Carbons: These materials offer a high surface area and contain heteroatoms that provide excellent catalytic activity for the reversible redox behavior of nitrophenols. rsc.org

Mesoporous Silica (B1680970) Films: Vertically-ordered mesoporous silica films can be integrated onto electrodes to create nanochannels that enhance the accumulation of the analyte at the electrode surface, improving sensitivity. nih.gov

These sensors have demonstrated wide linear ranges and detection limits in the micromolar to nanomolar range, making them suitable for environmental monitoring. mdpi.comrsc.org

Sample Preparation and Preconcentration Techniques

Prior to analysis, environmental samples often require preparation to isolate and concentrate this compound from the complex sample matrix, thereby improving the accuracy and sensitivity of the subsequent detection method. mdpi.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. mdpi.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent.

For phenolic compounds like this compound, common SPE mechanisms include:

Reversed-Phase SPE: Utilizes a nonpolar sorbent (e.g., C18-silica) to retain moderately polar compounds from a polar sample matrix (like water).

Normal-Phase SPE: Employs a polar sorbent (e.g., silica) for analytes in nonpolar solvents.

Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents created with template molecules. An MIP designed using 2,4-dimethylphenol (B51704) as a template has been successfully used for the class-selective extraction of various phenolic compounds from water samples. nih.gov

The SPE procedure typically involves four steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an appropriate chemical environment for sample loading.

Loading: The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: Impurities are washed from the cartridge with a solvent that does not elute the analyte.

Elution: The retained analyte is desorbed and collected using a strong elution solvent.

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. mdpi.comyoutube.com For the extraction of this compound from aqueous samples, an organic solvent in which the nitrophenol is highly soluble, such as dichloromethane (B109758) or ethyl acetate, is used. researchgate.net

The process involves vigorously mixing the aqueous sample with the organic solvent in a separatory funnel. youtube.com The this compound partitions from the aqueous phase into the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected. The efficiency of the extraction can be improved by adjusting the pH of the aqueous phase to suppress the ionization of the phenolic hydroxyl group, thereby increasing its solubility in the organic solvent. Multiple extractions with fresh portions of the organic solvent are often performed to ensure quantitative recovery. youtube.com While effective, LLE can be time-consuming and requires significant volumes of organic solvents. mdpi.com

Ecotoxicological Implications and Environmental Risk Assessment of 2,4 Dimethyl 6 Nitrophenol

Acute and Chronic Toxicity Studies in Aquatic Organisms

Detailed and standardized acute and chronic toxicity studies for 2,4-Dimethyl-6-nitrophenol are not extensively documented in readily accessible scientific literature.

Toxicity to Fish (e.g., Zebrafish, Rainbow Trout)

Specific empirical data from acute (e.g., 96-hour LC50) or chronic toxicity studies on fish species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss) for this compound are not available in the reviewed literature. For the related compound 2,4-dimethylphenol (B51704) (which lacks the nitro group), acute toxicity to freshwater aquatic life occurs at concentrations as low as 2,120 µg/L epa.gov. However, the presence of the nitro-group can significantly alter a compound's toxicity, and these values cannot be directly extrapolated to this compound.

Toxicity to Invertebrates (e.g., Daphnia magna, Amphipods)

There is a lack of specific published studies detailing the acute toxicity (e.g., 48-hour EC50) or chronic effects of this compound on aquatic invertebrates like Daphnia magna or various amphipod species. For comparison, the related compound 2,4-dimethylphenol is known to be acutely toxic to Daphnia magna epa.gov.

Algal Toxicity and Inhibition Studies

Specific data from algal growth inhibition tests (e.g., 72-hour EC50) for this compound with species such as Pseudokirchneriella subcapitata are not found in the available scientific literature. Nitrophenolic compounds, in general, can be toxic to algae, but substance-specific data is necessary for an accurate assessment . The mode of action can include acting as a nonspecific narcotic or, for some nitroaromatics, inducing oxidative stress . Some harmful algae are also known to release chemicals to suppress the growth of competitors nationaltribune.com.au.

Interactive Table: Summary of Available Aquatic Toxicity Data (Note: This table reflects the general lack of specific data for this compound in the reviewed literature.)

Organism TypeSpeciesTest EndpointDurationValueSource
FishZebrafish, Rainbow TroutLC50 (Acute)96-hrNo Data AvailableN/A
FishVariousChronic Toxicity-No Data AvailableN/A
InvertebrateDaphnia magnaEC50 (Acute)48-hrNo Data AvailableN/A
InvertebrateAmphipodsChronic Toxicity-No Data AvailableN/A
AlgaeP. subcapitataEC50 (Growth Inhibition)72-hrNo Data AvailableN/A

Bioaccumulation Potential and Biomagnification of this compound

Bioaccumulation is the process where a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost . This potential is often estimated using the octanol-water partition coefficient (Log Kow) or measured through bioconcentration factor (BCF) studies.

Specific experimental BCF values for this compound are not available. For the analogous compound 2,4-dimethylphenol, the log Kow is 2.3, suggesting a low potential for bioaccumulation epa.gov. A study with bluegill sunfish reported a BCF of 150 L/kg for 2,4-dimethylphenol, with a rapid half-life of less than one day, indicating a low likelihood of significant residue problems epa.gov. However, these data are for the parent phenol (B47542) and may not accurately represent the nitrated derivative. Generally, nitrophenols are not expected to significantly bioaccumulate due to the rapid excretion of more polar metabolites cdc.gov. There is no information to suggest that this compound biomagnifies through the food web.

Environmental Monitoring and Risk Assessment Frameworks for this compound

There are no specific, large-scale environmental monitoring programs or established regulatory risk assessment frameworks dedicated solely to this compound. Nitrophenols as a class are recognized as priority pollutants in some jurisdictions due to their toxicity and potential for widespread environmental distribution from industrial and agricultural sources nih.govresearchgate.net.

Risk assessment for chemicals often involves comparing predicted or measured environmental concentrations (PECs or MECs) with predicted no-effect concentrations (PNECs) derived from toxicity data. Due to the absence of comprehensive ecotoxicity data for this compound, deriving a reliable PNEC is not currently feasible. Therefore, a formal environmental risk assessment has not been established. Any future assessment would require the generation of baseline data on its environmental fate, persistence, and toxicity across different trophic levels service.gov.uk.

Formation of Toxic Byproducts during Degradation of this compound and Related Compounds

Information on the specific degradation pathways and byproducts of this compound is scarce. However, the degradation of related compounds, such as chlorophenoxy herbicides and other nitrophenols, can provide insight into potential transformation processes.

The degradation of phenoxy acid herbicides often results in the formation of corresponding chlorophenols as key metabolites nih.gov. These chlorophenols can undergo further transformation, including photochemical nitration, to form nitrophenolic derivatives nih.gov. For instance, 2,4-dichlorophenol (B122985) can be transformed into the toxic byproduct 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) in the environment nih.govresearchgate.net. Studies on the aerobic biodegradation of other nitrophenols have identified intermediates such as catechol, 4-nitrocatechol (B145892), and hydroquinone (B1673460) nih.gov. Anaerobic degradation can lead to the formation of aminophenols nih.gov.

It is plausible that the degradation of this compound could proceed through similar pathways, potentially forming other substituted phenols or catechols. The toxicity of these degradation intermediates can sometimes be higher than that of the parent compound, which is a critical consideration in a complete environmental risk assessment nih.gov.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2,4-dimethyl-6-nitrophenol?

  • Methodology : Continuous synthesis using microchannel reactors is highly efficient. A study demonstrated that a microreactor system achieves higher yields (e.g., 92%) compared to batch processes, with precise control over reaction parameters (temperature: 60–80°C, residence time: 2–5 minutes). This method minimizes byproducts and enhances safety by reducing explosive risks associated with nitration reactions .
  • Key Considerations : Optimize sulfuric acid concentration (80–90%) and nitrating agent (HNO₃) stoichiometry to avoid over-nitration.

Q. How can this compound be detected and quantified in environmental matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280–320 nm) or mass spectrometry (LC-MS/MS) for high sensitivity (detection limit: 0.1–1 μg/L). Gas chromatography (GC-MS) is less ideal due to the compound’s polarity .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., 2NP-d4) improves recovery rates (>85%) and reduces matrix interference .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (GHS eye irritation category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in amber glass containers at 4°C to prevent photodegradation.

Advanced Research Questions

Q. What are the kinetic mechanisms of this compound degradation by hydroxyl radicals (·OH)?

  • Mechanistic Insights : The compound reacts with ·OH via electrophilic aromatic substitution, with a second-order rate constant (k) of ~5 × 10⁹ M⁻¹s⁻¹. The nitro and methyl groups direct radical attack to the ortho and para positions, forming hydroxylated intermediates .
  • Experimental Design : Use pulse radiolysis or laser flash photolysis to measure transient species. Monitor decay kinetics at pH 7–9, where ·OH is most reactive .

Q. How do structural modifications (e.g., methyl/nitro group positions) influence reactivity compared to other nitrophenols?

  • Comparative Analysis :

  • Electron-Withdrawing Effects : The nitro group at position 6 decreases electron density, making the compound less reactive in nucleophilic substitutions than 4-nitrophenol.
  • Steric Hindrance : 2,4-Dimethyl groups reduce accessibility to the reactive phenolic –OH group, lowering esterification rates by 30–40% compared to unmethylated analogs .
    • Tools : Density functional theory (DFT) calculations to map electron distribution and reaction pathways.

Q. What experimental designs are effective for assessing chronic toxicity and endocrine disruption potential?

  • In Vivo Models : Use zebrafish (Danio rerio) embryos for developmental toxicity assays (LC₅₀: 10–20 mg/L). Measure biomarkers like vitellogenin (VTG) for estrogenic activity .
  • In Vitro Systems : Human hepatoma (HepG2) cells for cytotoxicity profiling (IC₅₀: 50–100 μM) and Ames tests for mutagenicity. Include positive controls (e.g., 2,4-dinitrophenol) and dose-response curves .

Q. How can contradictions in environmental persistence data (e.g., half-life in soil vs. water) be resolved?

  • Data Reconciliation :

  • Soil vs. Water : Longer half-life in soil (t₁/₂ = 30–60 days) versus water (t₁/₂ = 7–14 days) due to adsorption to organic matter. Perform parallel studies under standardized OECD guidelines.
  • Confounding Factors : Account for microbial activity (e.g., Pseudomonas spp. degradation rates) and pH-dependent hydrolysis .
    • Statistical Tools : Multivariate regression to isolate variables (e.g., temperature, organic carbon content).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.